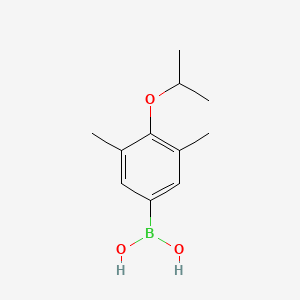

3,5-Dimethyl-4-isopropoxyphenylboronic acid

Vue d'ensemble

Description

3,5-Dimethyl-4-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C11H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methyl groups and an isopropoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Analyse Biochimique

Biochemical Properties

3,5-Dimethyl-4-isopropoxyphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes and proteins that contain hydroxyl or amino groups, forming reversible covalent bonds. This interaction is particularly important in the inhibition of serine proteases, where the boronic acid moiety forms a tetrahedral adduct with the serine residue in the active site of the enzyme . Additionally, this compound can interact with other biomolecules such as nucleotides and carbohydrates, influencing their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, it can inhibit the activity of certain kinases involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Furthermore, this compound can impact the cellular redox state by interacting with antioxidant enzymes, potentially leading to oxidative stress under certain conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also bind to transcription factors, altering their ability to regulate gene expression. Additionally, this compound can modulate the activity of signaling molecules such as small GTPases, influencing various cellular processes including cytoskeletal dynamics and vesicle trafficking.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell cycle progression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions . This compound can act as a substrate for boronic acid dehydrogenases, leading to the formation of boronic esters and other metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via boronic acid transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its affinity for different binding proteins, which can affect its localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its ability to modulate enzyme activity and cellular processes, thereby affecting overall cell function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dimethyl-4-isopropoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethyl-4-isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an inert atmosphere (e.g., nitrogen or argon).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous or organic solvent.

Esterification: Diols (e.g., ethylene glycol) in the presence of a dehydrating agent (e.g., molecular sieves).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Esterification: Boronate esters.

Applications De Recherche Scientifique

Organic Synthesis

Key Role in Cross-Coupling Reactions

3,5-Dimethyl-4-isopropoxyphenylboronic acid is primarily utilized as a building block in the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis. This reaction enables the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The advantages of this method include mild reaction conditions and high functional group tolerance, making it ideal for pharmaceutical applications .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(0) catalyst, DMSO, 80°C |

| 4-Methoxyphenylboronic acid | 75 | Pd(0) catalyst, THF, 60°C |

| Phenylboronic acid | 90 | Pd(0) catalyst, EtOH, 70°C |

Drug Development

Medicinal Chemistry Applications

In medicinal chemistry, this boronic acid derivative has been explored for the development of boron-containing drugs that can enhance therapeutic efficacy against various diseases, particularly cancer. Its structural properties allow for modifications that can lead to improved bioavailability and reduced toxicity .

Case Study: Boron-Containing Anticancer Agents

Research has demonstrated that compounds derived from this compound exhibit potent anticancer activity. For instance, derivatives designed to interact with specific biological targets showed increased apoptosis in cancer cell lines compared to traditional chemotherapeutics .

Bioconjugation

Facilitating Targeted Therapies

The compound is also utilized in bioconjugation processes where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and diagnostics that require precise delivery mechanisms .

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Enhances specificity and reduces side effects |

| Diagnostic Agents | Improves imaging techniques for disease detection |

Sensor Technology

Development of Biosensors

The unique chemical properties of this compound make it suitable for creating sensors that detect specific biomolecules. These sensors have applications in medical diagnostics and environmental monitoring .

Case Study: Glucose Sensors

Recent advancements have shown that boronic acids can be integrated into glucose sensors to improve sensitivity and selectivity. These sensors exploit the reversible binding of glucose to boron atoms to provide real-time monitoring of glucose levels in diabetic patients .

Material Science

Innovations in Advanced Materials

This compound is employed in the development of advanced materials such as polymers and nanomaterials. Its incorporation into material formulations has led to enhanced electrical properties and stability under various conditions .

Table 3: Material Properties

| Material Type | Property Enhancement |

|---|---|

| Conductive Polymers | Improved conductivity and thermal stability |

| Nanocomposites | Enhanced mechanical strength |

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- 3,5-Dimethylphenylboronic acid

- 4-Isopropoxyphenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

Uniqueness: 3,5-Dimethyl-4-isopropoxyphenylboronic acid is unique due to the presence of both methyl and isopropoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The isopropoxy group, in particular, can provide steric hindrance and electronic effects that differentiate it from other boronic acids .

Activité Biologique

3,5-Dimethyl-4-isopropoxyphenylboronic acid (DMIPBA) is an organoboron compound with significant implications in both organic chemistry and biological research. Its unique structure, characterized by a boronic acid group attached to a substituted phenyl ring, allows it to participate in various biochemical interactions, particularly as an enzyme inhibitor. This article explores the biological activity of DMIPBA, focusing on its mechanisms of action, effects on cellular processes, and potential applications in drug discovery.

DMIPBA has the molecular formula C₁₁H₁₇BO₃ and features a boron atom bonded to a phenyl ring with two methyl groups and an isopropoxy substituent. This configuration not only influences its reactivity in chemical synthesis but also its interactions with biological macromolecules.

Enzyme Inhibition

One of the primary biological activities of DMIPBA is its role as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases. This interaction leads to the formation of a tetrahedral adduct that inhibits enzymatic activity.

- Mechanism Overview :

- Formation of Tetrahedral Intermediate : The boronic acid moiety interacts with the hydroxyl group of serine in the active site.

- Enzyme Inhibition : This interaction effectively blocks substrate access, inhibiting enzyme function.

Modulation of Cellular Signaling

DMIPBA has been shown to influence various cellular signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to alterations in gene expression and cellular metabolism.

- Cellular Effects :

- Influence on cell proliferation and survival.

- Potential anti-inflammatory effects through the inhibition of NF-κB signaling pathways.

Stability and Hydrolysis

In laboratory settings, DMIPBA exhibits stability under standard conditions but can undergo hydrolysis in aqueous solutions, leading to the release of boronic acid and phenolic compounds. This stability is crucial for its application in biological assays.

Dosage Effects

The effects of DMIPBA vary significantly with dosage:

- Low Doses : Modulate enzyme activity without significant toxicity.

- High Doses : May lead to cytotoxic effects, necessitating careful dosage regulation in experimental applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of DMIPBA against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable bactericidal activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth.

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| DMIPBA | 12.9 | Bactericidal |

This suggests potential applications for DMIPBA in developing new antibacterial agents.

Toxicological Profile

An in silico investigation into the toxicological effects of DMIPBA highlighted its potential risks, including gastrointestinal absorption and neurotoxicity. These findings underscore the need for further experimental validation to assess safety profiles before clinical applications.

Propriétés

IUPAC Name |

(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNXDCMAFEMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584428 | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-16-4 | |

| Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.